3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex chemical compound characterized by its unique structure and promising biological properties. This compound contains a thiophene ring, a pyrazine ring, and a benzenesulfonamide group, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It’s known that similar compounds exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating they may induce cellular changes that inhibit the growth of this bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and pyrazine rings, followed by their coupling with the benzenesulfonamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with various biological effects.
Medicine: It may be explored for its therapeutic properties, such as anticancer, anti-inflammatory, or antimicrobial activities.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrazine derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-acetyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-12(21)13-4-2-5-14(10-13)25(22,23)20-11-15-17(19-8-7-18-15)16-6-3-9-24-16/h2-10,20H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQGUCQAOLFIPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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